molecular formula C14H17NO4 B1263535 securinega amamine D

securinega amamine D

Cat. No. B1263535
M. Wt: 263.29 g/mol
InChI Key: RYGVDBGZIQLYCQ-OPDFLTKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

securinega amamine D is a natural product found in Flueggea suffruticosa and Securinega suffruticosa with data available.

Scientific Research Applications

Alkaloid Composition and Biological Activity

Securinega alkaloids like Securinega Amamine D are known for their unique structural frameworks and potential biological activities. Studies have shown that these alkaloids, including secu'amamines B-D and secu'amamine A, possess intriguing tetracyclic structures and exhibit cytotoxicity against cancer cell lines. This suggests potential applications in cancer research and therapy (Ohsaki et al., 2007), (Ohsaki et al., 2003).

Synthetic Approaches and Biogenetic Studies

Recent studies have focused on the synthesis and biogenetic hypotheses of Securinega alkaloids, including secu'amamine E (ent-virosine A). These research efforts contribute to our understanding of the biosynthesis of these alkaloids and their potential medicinal applications (Wehlauch et al., 2017).

Chemical Diversity and Structural Analysis

The chemical diversity of Securinega alkaloids has been extensively studied, revealing a variety of new alkaloids with potential bioactivities. For instance, the isolation of secu'amamine H and other alkaloids from Flueggea suffruticosa has expanded the known spectrum of these compounds. Their structures are usually elucidated using advanced spectroscopic techniques, contributing to the field of natural product chemistry (Zhou et al., 2014).

Potential Therapeutic Applications

The Securinega alkaloids have demonstrated a range of biological activities, including anticancer properties. For example, securinine has shown promise in the treatment of acute myeloid leukemia. This highlights the potential of Securinega alkaloids, including Securinega Amamine D, in the development of new therapeutic agents (Chirkin et al., 2015).

Neuroprotective and Anti-Inflammatory Effects

Studies on Securinega alkaloids have also revealed their potential anti-inflammatory and neuroprotective roles. For instance, securinine has shown efficacy in activated glial cells, suggesting possible implications for treating neurological disorders like Parkinson's disease (Leonoudakis et al., 2017).

properties

Product Name

securinega amamine D

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(1S,2S,4S,9S)-4-methoxy-8,15-dioxa-7-azatetracyclo[7.6.1.01,12.02,7]hexadeca-10,12-dien-14-one

InChI

InChI=1S/C14H17NO4/c1-17-10-4-5-15-12(7-10)14-8-11(19-15)3-2-9(14)6-13(16)18-14/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11+,12-,14-/m0/s1

InChI Key

RYGVDBGZIQLYCQ-OPDFLTKYSA-N

Isomeric SMILES

CO[C@H]1CCN2[C@@H](C1)[C@]34C[C@H](O2)C=CC3=CC(=O)O4

Canonical SMILES

COC1CCN2C(C1)C34CC(O2)C=CC3=CC(=O)O4

synonyms

secu'amamine D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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